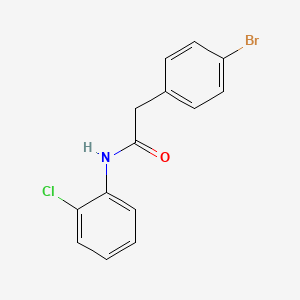

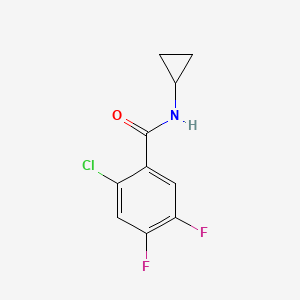

![molecular formula C15H13N5O2S B5810407 4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)

4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related triazole derivatives typically involves multi-step reactions. For instance, 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol is prepared from methyl nicotinate through a sequence involving reactions with various aromatic aldehydes in the presence of glacial acetic acid, followed by cyclo-condensation with thioacetic acid, leading to thiazolidinones and Mannich bases (Dave et al., 2007). These methods could be adapted for the synthesis of 4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid by changing the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives like 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl) benzoic acid features various coordination patterns and demonstrates the ligand’s versatile coordination abilities. For example, its coordination polymers can have different architectures, which demonstrates the ligand's flexible adaptation in coordination chemistry (Du et al., 2016).

Chemical Reactions and Properties

Triazole compounds, including those similar to this compound, engage in various chemical reactions, demonstrating a wide range of biological activities. The presence of the triazole ring contributes to their reactivity, allowing for further functionalization and modification. These compounds can undergo reactions with aldehydes, formaldehyde, and different aromatic amines, leading to new triazole derivatives with potential antimicrobial and antitubercular activities (Joshi et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is the protein alpha-synuclein (α-syn), which is a key player in the pathogenesis of Parkinson’s disease . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

The compound interacts with α-syn, inhibiting its aggregation . This interaction prevents the formation of amyloid fibrils, a pathological form of α-syn, thereby reducing neurotoxicity .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In Parkinson’s disease, misfolded α-syn aggregates into amyloid fibrils, leading to the formation of Lewy bodies and Lewy neurites in neurons . By inhibiting α-syn aggregation, the compound disrupts this pathway, potentially alleviating the symptoms of Parkinson’s disease .

Result of Action

The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease . It also affects the levels of Parkinson’s disease markers after the administration of the same neurotoxin .

Propiedades

IUPAC Name |

4-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c16-20-13(12-3-1-2-8-17-12)18-19-15(20)23-9-10-4-6-11(7-5-10)14(21)22/h1-8H,9,16H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREYXTNHEIXEFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)

![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)

![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)

![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)

![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)

![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)